5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-Cyclohexyl-4-((3-phénoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol est un composé organique synthétique qui appartient à la classe des dérivés du triazole

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5-Cyclohexyl-4-((3-phénoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique généralement les étapes suivantes :

Formation du cycle triazole : Cela peut être réalisé par cyclisation de dérivés appropriés d'hydrazine avec du disulfure de carbone et un agent alkylant.

Introduction du groupe cyclohexyle : Cette étape implique l'alkylation du cycle triazole avec un halogénure de cyclohexyle en milieu basique.

Formation de la base de Schiff : L'étape finale implique la condensation du dérivé du triazole avec le 3-phénoxybenzaldéhyde en présence d'un catalyseur acide pour former la base de Schiff.

Méthodes de production industrielle

Les méthodes de production industrielle de ces composés impliquent souvent l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des catalyseurs et des techniques de purification avancées.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe thiol du composé peut subir une oxydation pour former des disulfures ou des acides sulfoniques.

Réduction : La base de Schiff peut être réduite en amine correspondante à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Le groupe phénoxy peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Nucléophiles comme les amines, les thiols ou les alcoolates.

Principaux produits

Oxydation : Disulfures, acides sulfoniques.

Réduction : Amines.

Substitution : Différents dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie

Catalyse : Les dérivés du triazole sont souvent utilisés comme ligands en chimie de coordination et en catalyse.

Science des matériaux : Ces composés peuvent être utilisés dans la synthèse de polymères et d'autres matériaux avancés.

Biologie

Agents antimicrobiens : Les dérivés du triazole sont connus pour leurs propriétés antimicrobiennes et sont étudiés pour leur utilisation potentielle dans le traitement des infections.

Inhibiteurs enzymatiques : Ces composés peuvent agir comme des inhibiteurs de diverses enzymes, ce qui en fait des candidats potentiels pour le développement de médicaments.

Médecine

Agents anticancéreux : Certains dérivés du triazole se sont montrés prometteurs comme agents anticancéreux en raison de leur capacité à inhiber la prolifération cellulaire.

Agents antifongiques : Les composés triazoliques sont largement utilisés comme agents antifongiques en milieu clinique.

Industrie

Agriculture : Ces composés peuvent être utilisés comme fongicides et herbicides.

Pharmaceutiques : Ils sont utilisés dans la synthèse de divers agents pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du 5-Cyclohexyl-4-((3-phénoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique probablement une interaction avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. Le cycle triazole peut se coordonner avec des ions métalliques, affectant l'activité des métalloenzymes. Le groupement base de Schiff peut interagir avec des sites nucléophiles dans les molécules biologiques, ce qui conduit à l'inhibition de l'activité enzymatique ou à la perturbation des processus cellulaires.

Applications De Recherche Scientifique

Chemistry

Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for their potential use in treating infections.

Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them potential candidates for drug development.

Medicine

Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation.

Antifungal Agents: Triazole compounds are widely used as antifungal agents in clinical settings.

Industry

Agriculture: These compounds can be used as fungicides and herbicides.

Pharmaceuticals: They are used in the synthesis of various pharmaceutical agents.

Mécanisme D'action

The mechanism of action of 5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The Schiff base moiety can interact with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Composés similaires

1,2,4-Triazole : Une structure triazolique basique sans substituants supplémentaires.

5-Phényl-1,2,4-triazole-3-thiol : Structure similaire avec un groupe phényle au lieu d'un groupe cyclohexyle.

4-Amino-5-mercapto-1,2,4-triazole : Contient un groupe amino et un groupe mercapto.

Unicité

Le 5-Cyclohexyl-4-((3-phénoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol est unique en raison de la présence à la fois d'un groupe cyclohexyle et d'un groupement phénoxybenzylidène, ce qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres dérivés du triazole.

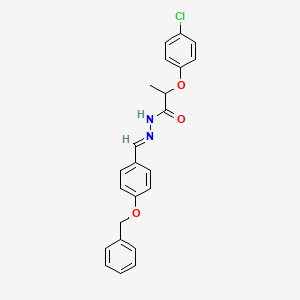

Propriétés

Formule moléculaire |

C21H22N4OS |

|---|---|

Poids moléculaire |

378.5 g/mol |

Nom IUPAC |

3-cyclohexyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C21H22N4OS/c27-21-24-23-20(17-9-3-1-4-10-17)25(21)22-15-16-8-7-13-19(14-16)26-18-11-5-2-6-12-18/h2,5-8,11-15,17H,1,3-4,9-10H2,(H,24,27)/b22-15+ |

Clé InChI |

WFIRVKGWCKVHRG-PXLXIMEGSA-N |

SMILES isomérique |

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |

SMILES canonique |

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11979371.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11979382.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979390.png)

![5-(3,4-Dimethoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11979396.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11979397.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11979422.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11979433.png)

![[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate](/img/structure/B11979439.png)

![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11979446.png)

![methyl (2E)-2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979447.png)